Akt kinase inhibitor hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Akt kinase inhibitor hydrochloride is a potent and selective inhibitor of the Akt kinases, which are critical components of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of Akt activity is often associated with various cancers, making Akt kinase inhibitors valuable in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akt kinase inhibitor hydrochloride typically involves the preparation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route involves the use of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Akt kinase inhibitor hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and pressure are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Akt kinase inhibitor hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR signaling pathway.

Biology: Employed in cell biology research to investigate cell growth, survival, and apoptosis.

Medicine: Utilized in preclinical and clinical studies to evaluate its potential as an anticancer agent.

Industry: Applied in the development of targeted therapies for cancer treatment

Mechanism of Action

Akt kinase inhibitor hydrochloride exerts its effects by binding to the active site of Akt kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of cell growth and survival signals. The compound specifically targets the ATP-binding pocket of Akt, making it highly selective for Akt kinases .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt.

Afuresertib (GSK2110183): Another ATP-competitive inhibitor with a different chemical structure.

Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3

Uniqueness

Akt kinase inhibitor hydrochloride is unique due to its high selectivity and potency against Akt kinases. It has shown improved kinase selectivity and reduced effects on glucose homeostasis compared to other ATP-competitive inhibitors. This makes it a valuable tool in cancer research and therapy .

Biological Activity

Akt kinase inhibitors, particularly those that are hydrochloride salts, have gained significant attention in cancer research due to their potential therapeutic effects on various malignancies. This article provides a comprehensive overview of the biological activity of Akt kinase inhibitor hydrochloride, focusing on its mechanism of action, selectivity, and clinical implications.

Akt (Protein Kinase B) is a critical signaling molecule in the phosphoinositide 3-kinase (PI3K) pathway, which regulates cell growth, survival, and metabolism. Inhibition of Akt can lead to reduced cell proliferation and increased apoptosis in cancer cells. Akt kinase inhibitors function primarily by blocking the phosphorylation of Akt at key residues (T308 and S473), thereby disrupting its activity and downstream signaling pathways.

Selectivity and Efficacy

Selectivity Studies : Various studies have evaluated the selectivity of Akt inhibitors against other kinases. For example, compound 10h , a potent pan-Akt inhibitor, demonstrated high selectivity for AKT1 over 11 other kinases at a concentration of 1 μM. It showed significant inhibition of AKT2 and AKT3 as well, with inhibition rates of 38%, 83%, and 93%, respectively .

Efficacy in Tumor Models : In preclinical models, compounds like GSK2110183 and GSK2141795 have shown promising results by significantly inhibiting tumor growth across various cancer types. These inhibitors are selective and ATP-competitive, leading to decreased phosphorylation of several substrates downstream of Akt .

Clinical Findings

Case Studies : A phase II study involving MK-2206, an Akt inhibitor, combined with erlotinib for non-small cell lung cancer (NSCLC) patients demonstrated that the combination therapy could mitigate resistance mechanisms associated with HGF stimulation. The study reported a disease control rate exceeding 20% in patients who had previously benefited from erlotinib .

Safety Profiles : Clinical trials have shown that Akt inhibitors generally have favorable safety profiles. For instance, afuresertib was well-tolerated among patients with hematologic malignancies, with common adverse effects including nausea and diarrhea but no significant dose-limiting toxicities at lower doses .

Summary of Research Findings

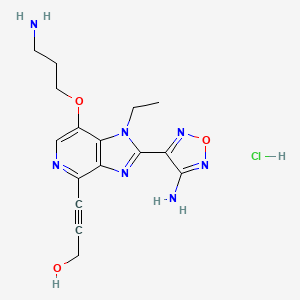

Properties

Molecular Formula |

C16H20ClN7O3 |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H |

InChI Key |

ZGDNGHCKIJUSPV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.